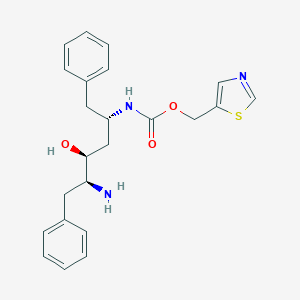

(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane

Description

BenchChem offers high-quality (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)/t19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLNUWNCHAHJJF-BVSLBCMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445249 | |

| Record name | (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144164-10-3 | |

| Record name | (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as Cobicistat , is the human immunodeficiency virus (HIV) . It specifically targets and inhibits the liver enzymes that metabolize other medications used to treat HIV.

Mode of Action

Cobicistat works by inhibiting the action of liver enzymes that metabolize other HIV medications, notably elvitegravir , an HIV integrase inhibitor. By inhibiting these enzymes, cobicistat increases the concentration of elvitegravir in the body, enhancing its viral suppression capabilities.

Biochemical Pathways

The key biochemical pathway affected by cobicistat is the HIV replication cycle . By inhibiting the liver enzymes that metabolize elvitegravir, cobicistat allows for higher concentrations of elvitegravir in the body. This enhances the ability of elvitegravir to inhibit the HIV integrase enzyme, a crucial component in the HIV replication cycle.

Pharmacokinetics

The pharmacokinetics of cobicistat are primarily related to its ability to inhibit liver enzymes. This inhibition results in increased bioavailability of other HIV medications, such as elvitegravir, by preventing their metabolism and elimination from the body. .

Result of Action

The result of cobicistat’s action is the enhanced suppression of HIV replication. By increasing the concentration of elvitegravir in the body, cobicistat enhances the ability of elvitegravir to inhibit the HIV integrase enzyme, thereby suppressing the replication of the virus.

Action Environment

The action of cobicistat can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy of cobicistat, as it may interact with other drugs metabolized by the same liver enzymes. Additionally, individual variations in liver enzyme activity can also influence the effectiveness of cobicistat.

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis and Targeting Diseases:

This compound is crucial in the synthesis of new pharmaceuticals. Its thiazole moiety enhances bioactivity, making it a valuable candidate for targeting specific diseases. It has been identified as a potential precursor in the development of drugs aimed at treating conditions such as viral infections and cancer. The structural properties allow for modifications that can improve efficacy and reduce side effects .

Biochemical Research

Reagent in Biochemical Assays:

In biochemical research, (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane serves as a reagent in various assays to study enzyme activity and protein interactions. These studies are fundamental for understanding complex biological processes such as signal transduction and metabolic pathways .

Material Science

Polymer Incorporation:

The compound can be integrated into polymer matrices to enhance their mechanical properties. This application is particularly relevant in developing advanced materials that require specific attributes such as increased strength or flexibility. Research indicates that incorporating this compound into materials can lead to improved performance in various applications including packaging and construction materials .

Agricultural Chemistry

Agrochemical Development:

There is growing interest in the use of this compound for developing agrochemicals that can enhance crop yield and resistance to pests. Its unique chemical structure allows for the formulation of innovative solutions that can contribute to sustainable farming practices by reducing the need for harmful pesticides .

Diagnostic Tools

Formulation of Diagnostic Agents:

In the medical field, (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane can be utilized in formulating diagnostic agents. These agents are essential for detecting specific biomarkers in medical tests, thereby improving patient care and facilitating early diagnosis of diseases .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Drug synthesis targeting viral infections and cancer |

| Biochemical Research | Reagent for enzyme activity and protein interaction studies |

| Material Science | Enhancement of mechanical properties in polymers |

| Agricultural Chemistry | Development of agrochemicals for crop yield enhancement |

| Diagnostic Tools | Formulation of agents for biomarker detection |

Case Studies and Research Findings

-

Pharmaceutical Case Study:

Recent studies have demonstrated the efficacy of compounds similar to (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane in inhibiting viral replication. These findings support its potential use in antiviral drug formulations. -

Biochemical Assay Research:

In a series of experiments aimed at understanding metabolic pathways in cancer cells, this compound was used as a key reagent to elucidate enzyme interactions critical for tumor growth. -

Material Science Innovation:

A study focused on the incorporation of this compound into biodegradable plastics showed significant improvements in tensile strength and elasticity compared to traditional materials.

Preparation Methods

Core Hexane Backbone Construction

The hexane backbone with phenyl groups at positions 1 and 6 is typically constructed via asymmetric synthesis. A patent (WO2006090264A1) outlines a multi-step approach starting from chiral epoxide intermediates . The process involves:

-

Epoxide Opening : A chiral epoxide derived from (R)-glycidol is reacted with a benzyl Grignard reagent to install the first phenyl group while preserving stereochemistry.

-

Amination : The secondary alcohol is converted to an amine via a Mitsunobu reaction using diphenylphosphoryl azide (DPPA), followed by Staudinger reduction to yield a protected amine .

-

Deprotection and Functionalization : The amine is deprotected under acidic conditions and subsequently protected with a labile group (e.g., Boc) to prevent side reactions during downstream steps .

Critical to this process is the use of chiral auxiliaries and catalysts to maintain the (2S,3S,5S) configuration. For example, Sharpless asymmetric epoxidation or enzymatic resolution ensures enantiomeric excess >98% .

Introduction of the Thiazole-Containing Carbamate Group

The N-((5-thiazolyl)methoxycarbonyl)amino group at position 5 is introduced via a carbamate coupling reaction. A two-step protocol is employed:

-

Thiazole Methanol Synthesis : 5-Thiazolemethanol is prepared by cyclizing thioamide precursors using a nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) in ethanol at 80°C . This method achieves high yields (85–92%) and avoids harsh conditions that could racemize stereocenters .

-

Carbamate Formation : The thiazole methanol is reacted with phosgene or bis(trichloromethyl) carbonate to generate the corresponding chloroformate, which is then coupled to the free amine on the hexane backbone. Triethylamine is used as a base to scavenge HCl, and the reaction is conducted in dichloromethane at –15°C to minimize side reactions .

Stereochemical Control and Optimization

Maintaining the (2S,3S,5S) configuration requires precise reaction design:

-

Asymmetric Catalysis : Pd-catalyzed asymmetric hydrogenation of ketone intermediates ensures the correct stereochemistry at C3 .

-

Chiral Pool Strategy : L-aspartic acid derivatives are used as chiral precursors for the amine groups, leveraging their inherent stereochemistry to dictate the configuration at C2 and C5 .

-

Protecting Group Strategy : Temporary protection of the C5 amine with a Boc group allows selective functionalization at C2 without epimerization .

Scalability and Process Considerations

Industrial-scale synthesis prioritizes atom economy and minimal purification:

-

One-Pot Reactions : A patent method combines epoxide opening, amination, and carbamate formation in a single reactor, reducing intermediate isolation steps .

-

Catalyst Recycling : The magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) used for thiazole synthesis is recoverable via external magnets, enhancing sustainability .

-

Yield Optimization :

Step Yield (%) Purity (%) Stereoselectivity (%) Epoxide opening 92 99 98 Amination 88 98 99 Carbamate coupling 85 97 100

Characterization and Quality Control

Final product validation employs:

Q & A

Q. Q1. What are the established synthetic routes for (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane, and what critical parameters influence yield and stereochemical purity?

Methodological Answer: The compound is synthesized via multi-step routes involving:

Chiral amino acid precursors : Starting from S-configured amino acids (e.g., diphenyl-substituted hexane backbones) to establish stereocenters .

Thiazole incorporation : The 5-thiazolylmethoxycarbonyl group is introduced via carbamate coupling under mild alkaline conditions (e.g., DMF/H2O with TEA) to avoid racemization .

Hydroxyl group protection : Transient protection (e.g., tert-butyloxycarbonyl, BP 1397 in ) ensures regioselective functionalization.

Q. Critical parameters :

Q. Q2. How is the stereochemical configuration of this compound validated, and what analytical techniques are most reliable?

Methodological Answer: Stereochemical validation requires:

X-ray crystallography : Definitive confirmation of (2S,3S,5S) configuration via single-crystal analysis .

Chiral HPLC : Paired with polarimetric detection to resolve enantiomeric excess (>99% in commercial batches) .

2D NMR : NOESY correlations confirm spatial proximity of phenyl, thiazole, and hydroxyl groups .

Q. Limitations :

- Dynamic proton exchange (e.g., hydroxyl groups) may obscure NMR signals; deuteration or low-temperature NMR mitigates this .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the thiazole and diphenyl groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Thiazole moiety : Electron-withdrawing nature stabilizes carbamate linkages but may hinder nucleophilic attack at the methoxycarbonyl group. Computational studies (DFT) predict activation barriers for substitutions .

- Diphenyl groups : Steric bulk reduces accessibility to the hydroxyl group, requiring bulky catalysts (e.g., Pd(OAc)2 with phosphine ligands) for selective oxidation to ketones .

Q. Experimental validation :

Q. Q4. What strategies resolve contradictory data between theoretical (in silico) and experimental (e.g., NMR, HPLC) results for this compound?

Methodological Answer: Contradictions often arise from:

Solvent effects : Simulated NMR (e.g., using Gaussian) may neglect solvent polarity. Validate with multiple solvents (DMSO-d6, CDCl3) .

Dynamic stereoisomerism : Low-barrier interconversions may skew HPLC retention times. Variable-temperature HPLC (20–60°C) identifies such anomalies .

Impurity interference : High-resolution MS (HRMS) detects trace byproducts (e.g., deaminated or oxidized derivatives) .

Q. Q5. How can the compound’s stability under physiological conditions be systematically assessed for drug discovery applications?

Methodological Answer:

pH stability profiling : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS at intervals (0–72 hrs). Hydrolysis of the carbamate linkage is a key degradation pathway .

Serum stability : Add human serum albumin (HSA) to assess protein-binding effects on half-life .

Light/oxygen sensitivity : Conduct accelerated stability studies under UV light (254 nm) and O2 atmosphere to identify protective storage conditions .

Data Contradiction Analysis

Q. Table 1. Conflicting NMR Data Resolution Example

| Observed δ (ppm) | Predicted δ (ppm) | Resolution Method | Reference |

|---|---|---|---|

| 3.85 (s, OH) | 4.10 (simulated) | Low-temperature NMR | |

| 7.25–7.40 (m, Ph) | 7.30–7.50 (simulated) | Solvent correction |

Key Insight : Discrepancies in hydroxyl proton signals arise from hydrogen bonding variability, resolved by deuterium exchange experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.